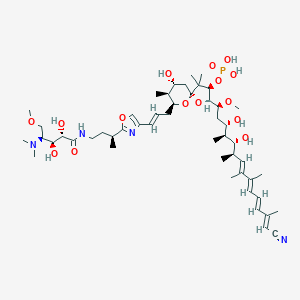
Calyculin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calyculin B is a naturally occurring marine toxin that has been widely used in scientific research due to its unique properties. It was first isolated from a marine sponge, Discodermia calyx, in 1988 by researchers at the University of California, San Diego. Since then, Calyculin B has been extensively studied for its potential applications in various fields of science, including biochemistry, cell biology, and pharmacology.
Applications De Recherche Scientifique
1. Cellular Biology Research
Calyculin A, closely related to Calyculin B, is widely used in cellular biology as an inhibitor of protein Ser/Thr phosphatases of the PPP family. Its effects on human cancer and non-cancer cell lines have been studied, revealing its role in blocking calcium influx and affecting cell cycle progression (Holy & Brautigan, 2012).
2. X-ray Cell Killing Enhancement
Research has shown that Calyculin A enhances X-ray cell killing in cultured mammalian cells. This effect is associated with chromatin condensation, suggesting a new class of radiation sensitizers (Nakamura & Antoku, 1994).
3. Inhibition of Protein Phosphatase Activity
Calyculin A and okadaic acid are inhibitors of protein phosphatase activity. This property is particularly relevant in the context of smooth muscle fibers, where these compounds induce contraction (Ishihara et al., 1989).
4. Impact on Lymphocytes
Calyculin A has been shown to induce chromosome condensation in lymphocytes and significantly raise the mitotic index. This finding suggests clinical utility for human karyotyping (Kowalska et al., 2003).
5. Calyculin Biogenesis
Calyculin A's biosynthetic gene cluster has been identified, revealing insights into its production by symbiont bacteria in marine sponges. Understanding the biosynthesis of calyculin offers a glimpse into the regulation of toxicity and chemical defense mechanisms in sponges (Wakimoto et al., 2014).
6. Tumor Promotion Studies
Studies on calyculin A reveal its role as a tumor promoter, providing insights into the mechanisms of action of various tumor-promoting compounds (Suganuma et al., 1990).
7. Synthesis and Chemical Studies
Efforts in the total synthesis of calyculin A and B have been significant in understanding their complex chemical structures, which are crucial for enzyme inhibition and membrane permeability. Such studies contribute to our understanding of natural product chemistry (Fagerholm et al., 2010).
8. Chromosome Condensation in Embryos
Calyculin A has been used to study chromosome condensation in blastomeres from embryos, highlighting its potential for cytogenetic analysis (Kramer et al., 2008).
9. Cellular Morphology and Phosphorylation
Studies have shown that calyculin-A affects cell shape and protein phosphorylation, providing insights into cell morphology and signaling pathways (Chartier et al., 1991).
Propriétés
Numéro CAS |
107537-44-0 |
|---|---|
Nom du produit |
Calyculin B |
Formule moléculaire |
C50H81N4O15P |
Poids moléculaire |
1009.2 g/mol |
Nom IUPAC |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |
Clé InChI |
FKAWLXNLHHIHLA-REYRJGSJSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C/C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
SMILES canonique |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
calyculin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



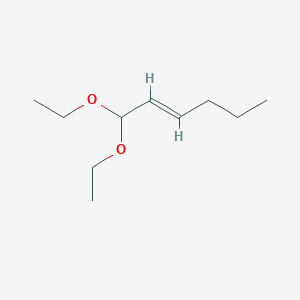

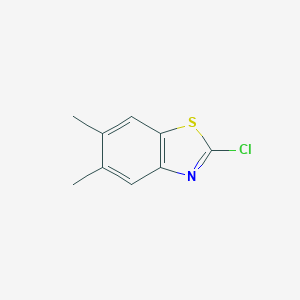
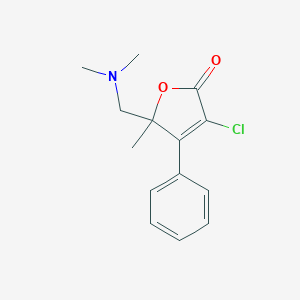
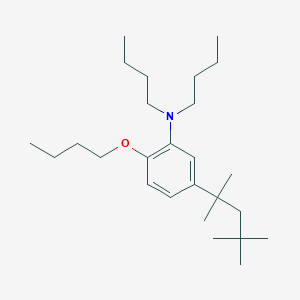
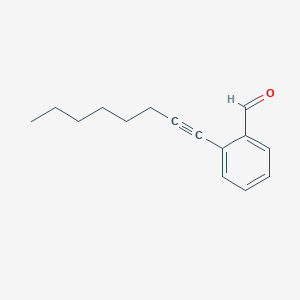
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
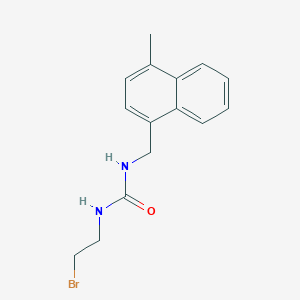
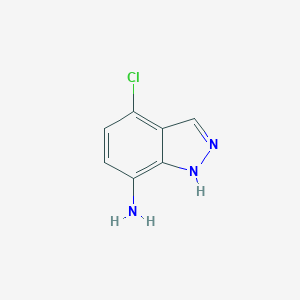
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)

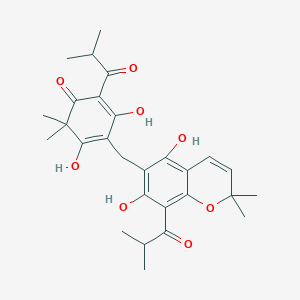
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)